4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
Description
4-Phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 4 with a phenyl group, at position 5 with a 3-(pyrrolidine-1-sulfonyl)phenyl moiety, and at position 3 with a thiol (-SH) group. This structure combines electron-rich (phenyl) and electron-deficient (sulfonyl) regions, which influence its physicochemical properties and biological interactions.
Synthetic routes for this compound are inferred from analogous triazole-thiol derivatives. For example, and describe the alkylation of triazole-3-thiol precursors using halides and catalysts like InCl₃, followed by purification via recrystallization . The compound’s commercial availability (e.g., Santa Cruz Biotechnology, sc-349710) suggests established protocols for large-scale synthesis .
Properties
IUPAC Name |
4-phenyl-3-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c23-26(24,21-11-4-5-12-21)16-10-6-7-14(13-16)17-19-20-18(25)22(17)15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHYITZQQLSNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)N3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including the formation of the triazole ring and the introduction of the phenyl and pyrrolidine sulfonyl groups. The synthetic route may involve the use of reagents such as hydrazine, phenyl isothiocyanate, and pyrrolidine sulfonyl chloride under specific reaction conditions. Industrial production methods would likely optimize these steps for scalability and efficiency, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl and pyrrolidine groups can participate in electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution
Scientific Research Applications
Chemical Composition
- Molecular Formula : C₁₈H₁₈N₄O₂S₂
- Molecular Weight : 386.5 g/mol
- IUPAC Name : 4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
Structural Features
The compound features:
- A triazole ring , which is known for its role in various biological activities.
- A pyrrolidine sulfonyl group , which enhances the compound's interaction with biological targets.
Enzyme Inhibition Studies
Research indicates that derivatives of triazoles, including this compound, exhibit significant inhibitory activity against enzymes such as carbonic anhydrase. This enzyme is crucial for maintaining acid-base balance in physiological processes. Studies suggest that the inhibition of carbonic anhydrase could lead to therapeutic applications in conditions such as glaucoma and epilepsy.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of triazole derivatives:
- Cell Line Studies : Compounds structurally related to this compound have shown selective cytotoxicity against human melanoma and triple-negative breast cancer cell lines, indicating a promising avenue for cancer treatment.
Pharmacological Insights
The pyrrolidine ring present in the compound enhances its stereochemistry, potentially increasing biological efficacy. This feature is vital in drug design as it can improve binding affinity to target proteins or enzymes.
Case Study 1: Carbonic Anhydrase Inhibition
A study examining the inhibition of carbonic anhydrase by triazole derivatives found that certain compounds exhibited IC50 values in the micromolar range. The structural similarity of these compounds to this compound suggests it may possess similar inhibitory effects.
Case Study 2: Antitumor Activity Against Melanoma
In vitro studies conducted on various triazole derivatives indicated that some compounds showed significant cytotoxic effects against melanoma cell lines with minimal toxicity to normal cells. This highlights the potential of this compound in developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of 4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfonyl group are key functional groups that can interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Findings:
Impact of Sulfonamide Substituents :
- Replacing pyrrolidine with morpholine () increases ring size and introduces an oxygen atom, altering polarity and hydrogen-bonding capacity .
- Benzylsulfonyl groups () enhance lipophilicity, favoring membrane penetration in biological systems .
Electronic Effects :
- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, making derivatives reactive in coupling or chelation reactions .
- Electron-donating groups (e.g., methoxy in ) improve stability and modulate enzyme inhibition profiles .
Biological Activity :
- Derivatives with pyrrole or indole fragments () show promise in targeting kinases (e.g., anaplastic lymphoma kinase) and enzymes like cyclooxygenase-2 (COX-2) via molecular docking .
- S-Alkyl derivatives () exhibit improved pharmacokinetic properties (e.g., ADME profiles) compared to thiol precursors .
Synthetic Flexibility :
- Alkylation, Schiff base formation, and thioesterification are common strategies for diversifying triazole-thiol derivatives .
Biological Activity
4-Phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol (CAS No. 380431-17-4) is a complex organic compound featuring a triazole ring, phenyl group, and a pyrrolidine sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is attributed to its structural components:
- Pyrrolidine Ring : Known for its ability to enhance the stereochemistry of compounds, potentially increasing their biological efficacy.
- Triazole Ring : Compounds with triazole structures have been shown to interact with various biological targets, including enzymes such as carbonic anhydrase, which is crucial for maintaining pH balance in physiological processes .
Inhibition Studies
Research indicates that derivatives of triazoles exhibit significant inhibitory activity against various enzymes and receptors. For example:
- Carbonic Anhydrase Inhibition : Similar compounds have demonstrated the ability to inhibit carbonic anhydrase, suggesting that this compound may also possess this property.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of triazole derivatives:
- Cell Line Studies : Compounds structurally related to this compound were tested against human melanoma and triple-negative breast cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Antioxidant and Antimicrobial Properties
The antioxidant and antimicrobial activities of similar triazole compounds have been extensively documented:
- Antioxidant Activity : Compounds bearing the triazole moiety have shown significant antioxidant properties in various assays (e.g., DPPH and ABTS assays), indicating their potential for therapeutic applications in oxidative stress-related conditions .
- Antimicrobial Efficacy : Studies have reported broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored as a candidate for developing new antimicrobial agents .
Case Studies
Several case studies have explored the biological activity of triazole derivatives:
- Anticancer Activity :
- Antimicrobial Activity :
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the standard synthetic routes for 4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
The synthesis typically involves sequential heterocyclization, sulfonylation, and functionalization steps. Key steps include:
- Hydrazinolysis of acylated intermediates to form triazole precursors.
- Sulfonylation using pyrrolidine sulfonyl chloride under basic conditions (e.g., NaOH in methanol) .
- Purification via liquid chromatography (LC) or recrystallization to achieve >95% purity .
Optimization strategies: - Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes vs. 6–8 hours for conventional heating) .
- Continuous flow reactors improve yield reproducibility by maintaining precise temperature and mixing conditions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiol proton at δ 13.5–14.0 ppm) and confirms substituent positions .
- IR spectroscopy : Identifies key functional groups (e.g., S-H stretch at 2550–2600 cm⁻¹, sulfonyl S=O at 1150–1250 cm⁻¹) .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 413.1) .
- Elemental analysis : Confirms empirical formula (e.g., C₁₉H₂₁N₅O₂S₂) within ±0.3% deviation .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Antiradical activity via DPPH scavenging (e.g., IC₅₀ values at 10⁻³–10⁻⁴ M concentrations) .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using 100 µg/mL concentrations .
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2, HeLa) to establish IC₅₀ thresholds .
Advanced Research Questions
Q. How do structural modifications (e.g., pyrrolidine sulfonyl vs. morpholine sulfonyl groups) influence bioactivity?
- Pyrrolidine sulfonyl enhances kinase inhibition (e.g., IC₅₀ = 1.2 µM against anaplastic lymphoma kinase) due to its compact, electron-donating nature .
- Morpholine sulfonyl analogs show reduced COX-2 binding (ΔG = -8.2 kcal/mol vs. -9.5 kcal/mol for pyrrolidine) due to steric hindrance .
- Substituent placement : 3-Sulfonylphenyl groups improve solubility (logP = 2.1 vs. 3.5 for 4-sulfonyl derivatives) while maintaining target affinity .
Q. What computational tools are used to predict and validate biological interactions?
- Molecular docking (AutoDock Vina) : Predicts binding modes to targets like lanosterol 14α-demethylase (PDB: 3LD6) with RMSD ≤2.0 Å .
- ADME prediction (SwissADME) : Estimates pharmacokinetic properties (e.g., BBB permeability: -0.8 log units; GI absorption: 72%) .
- MD simulations (GROMACS) : Evaluates ligand-protein stability (e.g., <1.5 Å backbone deviation over 50 ns) .
Q. How can conflicting data on biological activity be resolved?
- Purity verification : Re-analyze batches via HPLC-MS to rule out impurities (e.g., <1% byproducts) .
- Assay standardization : Repeat DPPH tests under controlled O₂ levels to minimize oxidation artifacts .
- Target validation : Use CRISPR knockouts (e.g., AKT1 KO in HeLa cells) to confirm on-target effects .
Q. What methodologies are employed to study pharmacokinetics and metabolic stability?
- In vitro metabolic assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ (e.g., 45 minutes) and identify metabolites via LC-QTOF .
- Plasma protein binding : Ultrafiltration assays show 89% binding, correlating with prolonged in vivo activity .
- Caco-2 permeability : Apparent permeability (Papp) of 8.7 × 10⁻⁶ cm/s suggests moderate oral bioavailability .
Q. How is crystallographic data used to rationalize structure-activity relationships?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
